molecular formula C53H86O22 B1170311 Cauloside D CAS No. 12672-45-6

Cauloside D

Cat. No.: B1170311
CAS No.: 12672-45-6
M. Wt: 1075.2 g/mol
InChI Key: UEHILKCNLIKLEV-QPMMERAHSA-N
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Mechanism of Action

Target of Action

The primary target of Cauloside D is iNOS (inducible Nitric Oxide Synthase) . iNOS is an enzyme that produces nitric oxide, a molecule involved in inflammation and immune responses.

Mode of Action

This compound interacts with its target, iNOS, by inhibiting its expression . This inhibition results in a decrease in the production of nitric oxide, thereby reducing inflammation.

Biochemical Pathways

It is known that the compound’s anti-inflammatory effects are achieved through the inhibition of inos and proinflammatory cytokines . These cytokines are signaling molecules that promote inflammation, so their inhibition helps to reduce inflammatory responses.

Result of Action

The inhibition of iNOS and proinflammatory cytokines by this compound leads to a reduction in inflammation . This can have various molecular and cellular effects, depending on the specific context of the inflammation. For example, it could lead to a decrease in swelling and pain in the case of inflammatory diseases.

Biochemical Analysis

Biochemical Properties

Unii-4N5Z068gaz plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with hederagenin, which is part of its aglycone structure . The nature of these interactions involves the formation of complexes that can influence the activity of enzymes and proteins, potentially leading to various biochemical effects.

Cellular Effects

Unii-4N5Z068gaz has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses and apoptosis, thereby impacting cell survival and function . Additionally, Unii-4N5Z068gaz may affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of Unii-4N5Z068gaz involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, Unii-4N5Z068gaz can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in altered gene expression . Additionally, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Unii-4N5Z068gaz can change over time. Studies have shown that the stability and degradation of Unii-4N5Z068gaz can impact its long-term effects on cellular function. For instance, prolonged exposure to Unii-4N5Z068gaz may lead to changes in cell viability and function due to its degradation products . Additionally, the temporal effects of Unii-4N5Z068gaz can vary depending on the experimental conditions, such as temperature and pH.

Dosage Effects in Animal Models

The effects of Unii-4N5Z068gaz vary with different dosages in animal models. At lower doses, Unii-4N5Z068gaz may exhibit beneficial effects, such as anti-inflammatory and anti-apoptotic properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

Unii-4N5Z068gaz is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, Unii-4N5Z068gaz can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

The transport and distribution of Unii-4N5Z068gaz within cells and tissues involve specific transporters and binding proteins. Unii-4N5Z068gaz can be transported across cell membranes by active transport mechanisms, and it may bind to plasma proteins, affecting its distribution and accumulation in different tissues . The localization of Unii-4N5Z068gaz within cells can also influence its activity and function.

Subcellular Localization

Unii-4N5Z068gaz exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, Unii-4N5Z068gaz may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cauloside D is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the roots or rhizomes of Caulophyllum robustum Maxim using solvents such as methanol or ethanol. The extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography, to purify this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods as described above. The large-scale extraction involves using larger quantities of solvents and more extensive chromatographic columns to handle the increased volume of plant material. The purified compound is then dried and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Cauloside D undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Cauloside D has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25+,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHILKCNLIKLEV-QPMMERAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H86O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155276
Record name Cauloside D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1075.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12672-45-6
Record name Cauloside D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12672-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cauloside D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cauloside D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAULOSIDE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N5Z068GAZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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